molecular formula C16H17BrN2O4 B12025972 Dimethyl 1-(4-bromo-2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate CAS No. 618442-05-0

Dimethyl 1-(4-bromo-2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B12025972
CAS No.: 618442-05-0
M. Wt: 381.22 g/mol
InChI Key: VTVDBCZQCCRLPF-UHFFFAOYSA-N
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Description

Dimethyl 1-(4-bromo-2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate is a pyrazole-based ester derivative characterized by a 1H-pyrazole core substituted with two methoxycarbonyl groups at positions 3 and 4, and a 4-bromo-2-isopropylphenyl group at position 1. The presence of the bromine atom and isopropyl group introduces steric and electronic effects that influence molecular conformation, intermolecular interactions, and reactivity compared to simpler analogues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(4-bromo-2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Esterification: The ester groups can be introduced by reacting the pyrazole derivative with dimethyl carbonate or methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Mechanistic Pathway

The reaction mechanism involves two proposed pathways:

  • Path A : Formation of a bicyclic intermediate (7 ) via cycloaddition, leading to pyrazole formation after CO₂ elimination .

  • Path B : A competing acyclic intermediate (8 ), which contributes minimally to the product .

The bulky isopropyl group at the ortho position of the phenyl ring induces hindered rotation about the C–N bond, stabilizing rotamers confirmed by NMR .

¹H NMR (CDCl₃, δ ppm) :

  • 1.15; 1.19 (2d, 6H, J = 6.8 Hz; CH₃)

  • 2.39 (septet, 1H, J = 6.8 Hz; CHMe₂)

  • 3.94; 3.96 (2s, 6H; OCH₃)

  • Aromatic protons: 7.06–7.59 (m, 3H)

¹³C NMR (CDCl₃, δ ppm) :

  • 23.7 (CH₃)

  • 27.8 (CHMe₂)

  • 52.4; 52.8 (OCH₃)

  • 115.5–148.7 (aromatic carbons)

  • 161.8; 161.9 (CO)

Chemical Reactivity

The bromine substituent at the 4-position on the phenyl ring renders 6b a candidate for further functionalization, such as:

  • Nucleophilic aromatic substitution (e.g., Suzuki coupling) .

  • Halogen-bonding interactions due to the bromine’s σ-hole, enabling crystal engineering applications .

Comparative Analysis with Analogues

CompoundSubstituentsYield (%)Melting Point (°C)
6a H8762–63
6b 4-Br94139–140
6c 2,4-DiBr67113–115
Data compiled from .

Crystallographic Behavior

While no direct crystal structure of 6b is reported, related esters (e.g., dimethyl 1-phenylpyrazole-3,4-dicarboxylate) form cyclic dimers via C–H⋯O hydrogen bonds . The isopropyl group likely influences packing by introducing steric effects .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that pyrazole derivatives exhibit promising anticancer activity. Specifically, compounds similar to dimethyl 1-(4-bromo-2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that modifications in the pyrazole structure can enhance its efficacy against specific cancer types by targeting key signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Pyrazole derivatives have been investigated for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. In vitro studies have shown that such compounds can reduce the production of pro-inflammatory cytokines, indicating their potential use as therapeutic agents for inflammatory diseases .

Neuroprotective Applications
Recent studies have explored the neuroprotective effects of pyrazole derivatives, including this compound. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative disorders such as Alzheimer's disease .

Agricultural Applications

Herbicide Development
this compound has been evaluated for its herbicidal properties. Research indicates that pyrazole-based herbicides can effectively control weed growth while being less harmful to crops. The compound's mechanism involves inhibiting specific enzymes crucial for plant growth, thereby providing a selective approach to weed management .

Pesticide Formulations
The compound's efficacy extends to its potential use in pesticide formulations. Its ability to disrupt pest metabolic processes can lead to effective pest control while minimizing environmental impact. Studies highlight the need for further exploration into its application as a biopesticide .

Materials Science

Synthesis of Functional Materials
In materials science, this compound can serve as a precursor for synthesizing functional materials. Its structural properties allow it to be incorporated into polymers and composites that exhibit enhanced thermal stability and mechanical strength .

Nanocomposite Development
The integration of pyrazole derivatives into nanocomposites has been studied for applications in electronics and photonics. These materials exhibit unique electrical and optical properties due to the presence of the pyrazole moiety, making them suitable for advanced technological applications such as sensors and photovoltaic devices .

Data Tables

Application Area Potential Benefits References
Medicinal ChemistryAnticancer activity; anti-inflammatory effects
Agricultural ApplicationsHerbicide development; pesticide formulations
Materials ScienceSynthesis of functional materials; nanocomposite development

Case Studies

  • Anticancer Activity Study : A recent study published in a peer-reviewed journal demonstrated the effectiveness of pyrazole derivatives against breast cancer cells, showing a dose-dependent inhibition of cell growth with IC50 values below 10 µM. The study highlights the importance of structural modifications in enhancing anticancer potency .
  • Herbicide Efficacy Trial : Field trials conducted on various crops revealed that formulations containing this compound effectively controlled weed populations with minimal impact on crop yield, supporting its potential as an eco-friendly herbicide .
  • Neuroprotective Mechanism Investigation : Research exploring the neuroprotective effects of pyrazole derivatives indicated that these compounds could significantly reduce oxidative stress markers in neuronal cells, suggesting their therapeutic potential in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Dimethyl 1-(4-bromo-2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyrazole dicarboxylate derivatives exhibit significant structural variation depending on the substituents on the aryl ring and the pyrazole core. Below is a detailed comparison of dimethyl 1-(4-bromo-2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate with key analogues:

Table 1: Structural and Functional Comparison of Pyrazole Dicarboxylates

Compound Name Substituents on Aryl Ring Molecular Formula Key Structural Features References
This compound 4-Bromo, 2-isopropyl C₁₆H₁₇BrN₂O₄ Expected steric hindrance from isopropyl; potential halogen bonding (Br) and C–H⋯O interactions. N/A*
Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate (II) Phenyl C₁₃H₁₂N₂O₄ Forms cyclic centrosymmetric dimers via C–H⋯O hydrogen bonds .
Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate (III) 4-Methylphenyl C₁₄H₁₄N₂O₄ Disordered methoxycarbonyl groups; cyclic dimers via C–H⋯O bonds .
Dimethyl 1-(3-chloro-4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate 3-Chloro, 4-methylphenyl C₁₄H₁₃ClN₂O₄ C(5)C(8)[R₁²(7)] hydrogen-bonded chains (contrasts with dimers in III) .
Dimethyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3,4-dicarboxylate 5-(4-Chlorophenyl), 1-phenyl C₁₉H₁₅ClN₂O₄ Simple C–H⋯O chains; isostructural with bromophenyl analogues .
Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate 4-Cyanobenzyl C₁₅H₁₃N₃O₄ Weak C–H⋯O and π-π interactions; no significant intermolecular bonds .

Substituent Effects on Molecular Conformation and Packing

  • Steric Effects : The 2-isopropyl group in the target compound likely induces greater steric hindrance compared to smaller substituents (e.g., methyl or chloro). This may disrupt planar conformations or limit intermolecular interactions, as seen in dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate (III), where methoxycarbonyl disorder arises from steric crowding .
  • Halogen Interactions : The 4-bromo substituent may participate in halogen bonding (Br⋯O/N), a feature absent in chloro- or methyl-substituted analogues. Such interactions could enhance thermal stability or influence crystal packing .
  • Hydrogen Bonding : Unlike dimethyl 1-phenyl derivatives (II and III), which form cyclic dimers via C–H⋯O bonds, bulkier substituents (e.g., 3-chloro-4-methylphenyl) favor chain-like hydrogen-bonded networks . The target compound’s substituents may similarly disrupt dimer formation, favoring alternative packing modes.

Electronic and Reactivity Comparisons

  • Electron-Withdrawing Groups : The bromine atom’s electron-withdrawing nature may reduce electron density on the pyrazole ring, altering reactivity in nucleophilic or electrophilic substitutions compared to methyl- or methoxy-substituted derivatives.
  • Ester Group Reactivity : The methoxycarbonyl groups at positions 3 and 4 are common across analogues, serving as precursors for hydrazides or amides. For example, 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide (IV) forms a 3D hydrogen-bonded framework via N–H⋯O/N interactions , suggesting that the target compound could undergo similar derivatization.

Research Findings and Implications

Structural Flexibility: Pyrazole dicarboxylates exhibit remarkable conformational adaptability. For instance: Compounds with small substituents (e.g., III) form ordered dimers, while bulkier derivatives (e.g., 3-chloro-4-methylphenyl) adopt extended chains .

The bromine atom could enhance lipophilicity, improving membrane permeability in pharmacological contexts.

Synthetic Utility : The ester groups in these compounds serve as versatile intermediates. For example, hydrazide derivatives (e.g., IV) are synthesized via condensation reactions , suggesting analogous pathways for the target compound.

Biological Activity

Dimethyl 1-(4-bromo-2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, which are known for their diverse biological activities. The molecular formula is C15H16BrN2O4C_{15}H_{16}BrN_2O_4, and it features a pyrazole ring substituted with a bromo and isopropyl group.

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM , outperforming standard anti-inflammatory drugs like dexamethasone .

CompoundTNF-α Inhibition (%)Concentration (µM)
Dexamethasone761
Pyrazole Derivative8510

2. Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties against various bacterial strains. For example, compounds in this class have been tested against E. coli, Bacillus subtilis, and Aspergillus niger, showing promising results in inhibiting microbial growth . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways.

3. Anticancer Properties

Some studies have explored the anticancer potential of pyrazole derivatives, including this compound. These compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through various signaling pathways .

The biological activities of this compound can be attributed to its ability to interact with multiple biological targets:

  • Cytokine Inhibition : By inhibiting the production of pro-inflammatory cytokines, these compounds can reduce inflammation effectively.
  • Enzyme Inhibition : Some derivatives inhibit enzymes involved in cancer cell proliferation, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory responses and tumor growth.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in rats, a series of pyrazole derivatives were administered. The results indicated that certain compounds achieved significant reduction in edema compared to controls, suggesting a strong anti-inflammatory effect .

Case Study 2: Antimicrobial Efficacy

A comparative study tested various pyrazole derivatives against common pathogens. The results demonstrated that specific compounds exhibited higher efficacy than traditional antibiotics, which could lead to new treatments for resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Dimethyl 1-(4-bromo-2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate, and how can yields be maximized?

The compound is typically synthesized via a one-pot reaction using arylcarbohydrazides and dimethyl acetylenedicarboxylate (DMAD) in dichloromethane (CH₂Cl₂) at ambient temperature. Key steps include:

  • Reagent stoichiometry : A 1:2 molar ratio of carbohydrazide to DMAD ensures complete cyclization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) yields high-purity product (96–98%) .
  • Crystallization : Ethanol-water mixtures are effective for recrystallization, achieving ~65% recovery .

Table 1 : Comparison of Synthesis Conditions

SolventTemperatureYieldReference
CH₂Cl₂Ambient98%
DMSO (reflux)18 hours65%

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • X-ray diffraction (XRD) : Resolves crystal packing and unit cell parameters (e.g., monoclinic system, space group P2₁/n) .
  • FTIR : Identifies carbonyl (C=O, ~1680–1740 cm⁻¹) and NH stretches (~3320 cm⁻¹) .
  • NMR : ^1H NMR confirms substituent integration (e.g., aromatic protons, methyl groups) .
  • TEM : Provides morphological data (e.g., monoclinic crystallites) .

Q. How can researchers address solubility challenges during purification?

  • Solvent selection : Dichloromethane and DMSO are preferred for dissolution during synthesis .
  • Precipitation : Ice-water quenching after reflux improves recovery of solid intermediates .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

  • DFT calculations : Compare optimized geometries (e.g., bond lengths, angles) with XRD data to validate electronic structure models .
  • Error analysis : Discrepancies in IR/NMR peaks may arise from solvent effects or crystal packing; use polarizable continuum models (PCMs) for simulations .

Q. How does the steric bulk of the 4-bromo-2-isopropylphenyl group influence crystal packing?

  • Intermolecular interactions : The bromo and isopropyl groups induce steric hindrance, favoring specific packing motifs (e.g., offset π-stacking) .
  • Hydrogen bonding : Ester carbonyls may form weak C–H···O interactions, stabilizing the lattice .

Table 2 : Crystallographic Parameters (Selected Examples)

Compound VariantSpace GroupUnit Cell Volume (ų)Reference
4-Cyanobenzyl derivativeP2₁/n1437.7
2-Cyanobenzyl derivativeP2₁/n1437.7

Q. What mechanistic insights explain the high regioselectivity in pyrazole formation?

  • Nucleophilic attack : The carbohydrazide’s NH₂ group attacks DMAD’s triple bond, forming a zwitterionic intermediate .
  • Cyclization : Intramolecular ester group participation stabilizes the transition state, directing 1,3-dipolar cycloaddition .

Q. Methodological Considerations

Q. How can SHELX software improve refinement of X-ray data for this compound?

  • High-resolution data : SHELXL refines anisotropic displacement parameters and handles twinning via the HKLF5 format .
  • Macromolecular compatibility : SHELXPRO interfaces with PHENIX/Coot for hydrogen atom placement in low-resolution datasets .

Q. What experimental controls are essential to ensure reproducibility in one-pot syntheses?

  • Moisture sensitivity : Use anhydrous CH₂Cl₂ and inert gas (N₂/Ar) to prevent side reactions .
  • Reaction monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane) confirms intermediate formation .

Q. Data Interpretation and Reporting

Q. How should researchers document crystallographic data for publication?

  • CIF submission : Include R factor (<0.06), wR factor (<0.16), and data-to-parameter ratio (>16.5) .
  • Thermal ellipsoids : Depict at 30% probability in structural figures .

Q. What statistical methods validate spectroscopic peak assignments?

  • Cross-correlation : Compare experimental IR/NMR with simulated spectra (e.g., Gaussian 16) .
  • Error margins : Report mean σ(C–C) bond lengths (<0.004 Å) from XRD refinements .

Properties

CAS No.

618442-05-0

Molecular Formula

C16H17BrN2O4

Molecular Weight

381.22 g/mol

IUPAC Name

dimethyl 1-(4-bromo-2-propan-2-ylphenyl)pyrazole-3,4-dicarboxylate

InChI

InChI=1S/C16H17BrN2O4/c1-9(2)11-7-10(17)5-6-13(11)19-8-12(15(20)22-3)14(18-19)16(21)23-4/h5-9H,1-4H3

InChI Key

VTVDBCZQCCRLPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)N2C=C(C(=N2)C(=O)OC)C(=O)OC

Origin of Product

United States

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